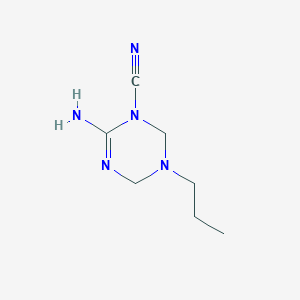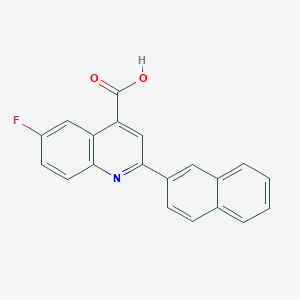![molecular formula C30H33F3N2O3 B14945743 3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide](/img/structure/B14945743.png)
3-cyclohexyl-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-CYCLOHEXYLPROPANAMIDE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group, a benzoyl group, and a cyclohexylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-CYCLOHEXYLPROPANAMIDE typically involves multiple steps, starting with the preparation of key intermediates. The process often includes:
Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, a process that has gained importance in recent years due to its efficiency and selectivity.
Attachment of the Benzoyl and Phenylethyl Groups: These groups are introduced through Friedel-Crafts acylation and alkylation reactions, respectively.
Formation of the Cyclohexylpropanamide Moiety: This step involves the reaction of the intermediate with cyclohexylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-CYCLOHEXYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenylethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-CYCLOHEXYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-CYCLOHEXYLPROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-CYCLOHEXYLPROPANAMIDE
- **N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-CYCLOHEXYLPROPANAMIDE
Uniqueness
The uniqueness of N-[4-BENZOYL-5-METHYL-2-OXO-1-(2-PHENYLETHYL)-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]-3-CYCLOHEXYLPROPANAMIDE lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in pharmaceuticals and materials science.
Properties
Molecular Formula |
C30H33F3N2O3 |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)pyrrol-3-yl]-3-cyclohexylpropanamide |
InChI |
InChI=1S/C30H33F3N2O3/c1-21-26(27(37)24-15-9-4-10-16-24)29(30(31,32)33,34-25(36)18-17-22-11-5-2-6-12-22)28(38)35(21)20-19-23-13-7-3-8-14-23/h3-4,7-10,13-16,22H,2,5-6,11-12,17-20H2,1H3,(H,34,36) |
InChI Key |
ROXODKDINPOFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1CCC2=CC=CC=C2)(C(F)(F)F)NC(=O)CCC3CCCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[7-(2-fluorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14945669.png)
![Methyl [2,6-dimethoxy-3-(morpholin-4-ylsulfonyl)phenoxy]acetate](/img/structure/B14945677.png)
![1-[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]-3-(2-methoxyphenyl)urea](/img/structure/B14945686.png)
![5-chloro-2-methoxy-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14945695.png)
![2-{4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B14945697.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,2-dihydroacenaphthylen-5-yl)acetamide](/img/structure/B14945705.png)


![Thiourea, N-(2,3-dimethylphenyl)-N'-[2-(1H-imidazol-5-yl)ethyl]-](/img/structure/B14945718.png)
![Butyl 4-[3-(4-methoxypiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B14945726.png)
![4-(methylsulfanyl)-N-[2-(phenylacetyl)phenyl]benzenesulfonamide](/img/structure/B14945732.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B14945747.png)
